Product packaging for 6-Bromo-2-fluoro-3-iodobenzoic acid(Cat. No.:CAS No. 217816-53-0)

6-Bromo-2-fluoro-3-iodobenzoic acid

Cat. No.: B2354527
CAS No.: 217816-53-0
M. Wt: 344.906
InChI Key: FTGARIJZXXCFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Aromatic Systems in Chemical Research and Development

Halogenated aromatic systems are fundamental to chemical research and development, serving as crucial intermediates in the synthesis of a wide array of organic compounds. researchgate.netnumberanalytics.com The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. mt.com This strategic placement of halogens is a key tool in medicinal chemistry for enhancing the therapeutic potential of drug candidates. mt.comacs.org Furthermore, these compounds are integral to the creation of advanced materials, including polymers, plastics, and fire retardants. mt.com

The utility of halogenated aromatics stems from their reactivity in a variety of chemical transformations. They are particularly important as precursors in metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The nature of the halogen atom dictates its reactivity, with the order being F > Cl > Br > I for bond strength and the reverse for leaving group ability in many reactions. mt.com This differential reactivity allows for selective transformations at specific positions on the aromatic ring.

Structural Context and Positional Isomerism of Halogenated Benzoic Acids

For instance, the position of a halogen can direct the regioselectivity of subsequent reactions. This is a critical consideration in multi-step syntheses where precise control over the introduction of functional groups is necessary. The study of positional isomers is therefore essential for understanding the structure-activity relationships of these compounds and for designing synthetic routes to complex target molecules. researchgate.net

Overview of 6-Bromo-2-fluoro-3-iodobenzoic Acid within the Landscape of Polyhalogenated Aromatic Compounds

This compound is a prime example of a polyhalogenated aromatic compound, featuring three different halogen atoms (bromine, fluorine, and iodine) attached to a benzoic acid scaffold. This unique combination of substituents provides a platform for diverse and regioselective chemical transformations. The distinct reactivity of each halogen atom allows for sequential and site-specific modifications, making it a valuable intermediate in the synthesis of highly functionalized molecules.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds in biological systems, a common strategy in drug design. acs.org The bromine and iodine atoms, being excellent leaving groups in various cross-coupling reactions, offer versatile handles for introducing a wide range of other functional groups. researchgate.net This positions this compound as a strategic building block for accessing novel chemical entities with potential applications in pharmaceuticals and materials science.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃BrFIO₂
Molecular Weight 344.9044 g/mol cymitquimica.com
Appearance Solid cymitquimica.com
Purity Typically ≥95% cymitquimica.com

Synthesis and Reactivity

The synthesis of polyhalogenated benzoic acids like this compound typically involves a multi-step process. A common approach is the sequential halogenation of a simpler benzoic acid derivative. The specific order of halogen introduction is crucial to control the regiochemistry of the final product.

The reactivity of this compound is dictated by the distinct nature of its three halogen substituents. The iodine atom is generally the most reactive towards cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, due to the weaker carbon-iodine bond. This allows for the selective introduction of a functional group at the 3-position. The bromine atom can then be targeted for subsequent transformations under different reaction conditions. The fluorine atom is generally the least reactive and often remains in the final product, imparting its characteristic electronic properties. The carboxylic acid group itself can undergo typical reactions such as esterification, amidation, or reduction. wikipedia.org

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile building block in organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures. Researchers can exploit the differential reactivity of the C-I, C-Br, and C-F bonds to sequentially introduce various substituents, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, it can be used to create highly substituted biaryl compounds, which are common motifs in pharmaceutical agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrFIO2 B2354527 6-Bromo-2-fluoro-3-iodobenzoic acid CAS No. 217816-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-fluoro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGARIJZXXCFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Bromo 2 Fluoro 3 Iodobenzoic Acid

Regioselective Halogenation Strategies

Achieving the precise 1,2,3,6-substitution pattern of 6-bromo-2-fluoro-3-iodobenzoic acid hinges on the careful application of regioselective halogenation reactions. The directing effects of the substituents already present on the aromatic ring, whether activating or deactivating, play a crucial role in determining the position of subsequent electrophilic attacks.

A primary strategy for synthesizing multi-halogenated aromatics is the sequential introduction of the halogen atoms. This approach involves a multi-step process where the benzoic acid core or a suitable precursor is halogenated one at a time. The order of introduction is critical, as each new halogen alters the reactivity and directing effects for the next substitution. For instance, starting with a fluorinated benzoic acid derivative allows the fluorine atom's directing effect to influence the position of the subsequent iodination and bromination steps. The electron-withdrawing nature of the carboxylic acid group typically directs incoming electrophiles to the meta-position. wikipedia.org In contrast, halogens are ortho-, para-directors. youtube.com The interplay of these directing effects must be carefully managed to install the iodine and bromine atoms at the C3 and C6 positions, respectively.

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, facilitating deprotonation of the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as iodine (I₂) or a bromine source, to install the halogen at the desired location with high precision. wikipedia.org

In the context of benzoic acid derivatives, the carboxylic acid group itself can serve as an effective DMG after deprotonation to a carboxylate. acs.orgorganic-chemistry.org Alternatively, the carboxylic acid can be temporarily converted into a more robust DMG, like an amide, to direct the lithiation. organic-chemistry.org For the synthesis of this compound, a DoM strategy could be envisioned where a precursor like 2-fluoro-3-iodobenzoic acid is subjected to directed lithiation at the C2 position relative to the directing group, followed by quenching with an electrophilic bromine source.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for introducing substituents onto an aromatic ring. wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com For halogenation, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically required to activate the halogen (e.g., Br₂ or Cl₂), making it more electrophilic. masterorganicchemistry.comorganicchemistrytutor.com

The synthesis of this compound via EAS is challenging because the benzene ring is substituted with multiple electron-withdrawing groups (fluoro, iodo, and carboxyl groups), which deactivate the ring towards electrophilic attack. acs.org However, potent halogenating agents and specialized catalytic systems can overcome this deactivation. For instance, iodination can be achieved using iodine in the presence of a strong oxidizing agent like nitric acid to generate the highly electrophilic iodine cation. wikipedia.org Brønsted acid catalysis in solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has also been shown to facilitate the halogenation of arenes bearing electron-withdrawing groups. acs.org

Halogenation MethodReagentsRole of ReagentsReference
BrominationBr₂, FeBr₃FeBr₃ acts as a Lewis acid to polarize Br₂, creating a potent electrophile. organicchemistrytutor.com
ChlorinationCl₂, AlCl₃AlCl₃ activates the chlorine molecule for electrophilic attack on the aromatic ring. masterorganicchemistry.com
IodinationI₂, HNO₃Nitric acid acts as an oxidizing agent to form the electrophilic iodine species. wikipedia.org

Strategic Use of Protecting Groups in Multi-Step Halogenation Sequences

In complex, multi-step syntheses, protecting groups are essential for temporarily masking a reactive functional group to prevent it from undergoing undesired side reactions. organic-chemistry.org The carboxylic acid group is acidic and can interfere with organometallic reagents used in DoM or with the basic conditions of other reactions. wikipedia.org

Therefore, it is often converted into a less reactive derivative, such as a methyl or ethyl ester. wikipedia.org This ester group can withstand a variety of reaction conditions used for halogenation and is stable enough to be carried through several synthetic steps. Once the desired halogenation sequence is complete, the protecting group can be removed through a deprotection step, typically acid or base-catalyzed hydrolysis, to regenerate the carboxylic acid functionality. wikipedia.org The choice of protecting group is critical; it must be robust enough to survive the synthesis but labile enough to be removed without affecting the rest of the molecule. organic-chemistry.org

Protecting GroupFunctional Group ProtectedCommon Deprotection ConditionReference
Ester (e.g., Methyl, Ethyl)Carboxylic AcidAcid or base-catalyzed hydrolysis wikipedia.org
AcetalCarbonylAqueous acid wikipedia.org
tert-Butoxycarbonyl (Boc)AmineAcidic conditions (e.g., trifluoroacetic acid)
Benzyl (Bn)Amine, AlcoholPalladium-catalyzed hydrogenolysis

Exploration of Precursors and Starting Materials for Aromatic Halogenation

The selection of an appropriate starting material is a cornerstone of an efficient synthetic strategy. For a complex target like this compound, the precursor should ideally already contain one or more of the required substituents in the correct positions. A synthesis of the related 2-bromo-6-fluorobenzoic acid, for example, has been developed starting from 2-fluorobenzonitrile. google.com Another relevant synthesis of 6-bromo-2-arylindoles began with the regioselective bromination of 2-iodobenzoic acid. researchgate.net

Possible precursors for the synthesis of this compound could include:

2-Fluorobenzoic acid: A commercially available starting point, requiring subsequent regioselective iodination and bromination.

2-Bromo-6-fluorobenzoic acid: This precursor already has two halogens in the correct positions, simplifying the synthesis to a single, regioselective iodination step at the C3 position. google.com

2-Iodobenzoic acid: This starting material would require bromination at the C5 position (which would become the C6 position of the final product after renumbering) and subsequent introduction of the fluorine atom, which is often challenging. researchgate.net

Precursor CompoundKey Transformation(s) NeededReference
2-Fluorobenzoic AcidIodination at C3, Bromination at C6 google.com
2-Iodobenzoic AcidBromination at C5, Fluorination at C2 researchgate.net
3-Bromo-2-fluorobenzoic acidIodination at C6 (relative to carboxyl)N/A

Considerations for Reaction Conditions and Catalytic Systems in Synthesis

The success of synthesizing this compound is highly dependent on the optimization of reaction conditions and the choice of catalytic systems. Given the deactivated nature of the aromatic ring, mild conditions are often ineffective, necessitating more forcing conditions or highly active catalysts. acs.org

For electrophilic halogenations, Lewis acids like FeCl₃ and AlCl₃ are standard, but may require elevated temperatures for deactivated substrates. acs.org An alternative involves using N-halosuccinimides (NCS, NBS, NIS) as the halogen source, which can be activated by various catalytic systems. acs.org For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been used to catalyze the regioselective C-H halogenation of certain aromatic systems with N-iodosuccinimide (NIS). nih.gov Furthermore, the use of highly polar, non-coordinating solvents such as hexafluoroisopropanol (HFIP) has been shown to enhance the reactivity of halogenating agents and promote regioselective substitutions on arenes, even those with electron-withdrawing groups. acs.orgacs.org

Catalyst / SystemReaction TypeFunctionReference
FeBr₃ / AlCl₃Electrophilic HalogenationLewis acid activation of molecular halogens (Br₂, Cl₂). wikipedia.org
Pd(OAc)₂C-H HalogenationTransition metal catalyst for directed halogenation with N-halosuccinimides. nih.gov
Brønsted Acids in HFIPElectrophilic HalogenationActivates halogenating agents for reaction with deactivated arenes. acs.org
s-BuLi / TMEDADirected Ortho-MetalationStrong base system for regioselective deprotonation ortho to a directing group. organic-chemistry.org

Comparative Analysis of Synthetic Routes for Related Halogenated Benzoic Acid Isomers and Analogues

The synthesis of halogenated benzoic acid isomers and analogues often employs similar fundamental reactions, but the specific sequence and choice of reagents can vary significantly based on the desired substitution pattern. A comparative analysis of these routes highlights the challenges and strategic considerations in synthesizing these complex molecules.

In contrast, the preparation of 3-bromo-4-fluorobenzoic acid can be achieved from fluorobenzene (B45895) through a Friedel-Crafts acylation, followed by bromination and subsequent haloform reaction of the resulting acetophenone (B1666503) derivative, as described in US patent 4393232A. google.com This approach is advantageous as it utilizes a simple and inexpensive starting material.

The synthesis of other isomers, such as 3-bromo-2-fluoro-6-iodobenzoic acid and 2-bromo-6-fluoro-3-iodobenzoic acid , would necessitate different starting materials and a modified sequence of halogenation and functional group transformations. The choice of starting material, such as a specifically substituted aniline (B41778) or toluene, is critical in determining the final arrangement of the halogens on the benzene ring.

The following interactive data table provides a comparative overview of the synthetic routes for various halogenated benzoic acid isomers and analogues.

Compound Name Starting Material Key Reaction Steps Reported Yield/Purity Reference
This compound 2-Fluoro-3-iodotoluene (proposed)Bromination, Oxidation--
2-Bromo-6-fluorobenzoic acid 2-FluorobenzonitrileNitration, Reduction, Bromination, Deamination, Hydrolysis98.8% purity, 16.9% overall yieldCN102795993B google.com
3-Bromo-4-fluorobenzoic acid FluorobenzeneFriedel-Crafts Acylation, Bromination, Haloform Reaction-US4393232A google.com
3-Bromo-2-fluoro-6-iodobenzoic acid (Not specified)---
2-Fluoro-6-iodobenzoic acid 2-Amino-6-fluorobenzoic acidSandmeyer Reaction- sigmaaldrich.com

Applications of 6 Bromo 2 Fluoro 3 Iodobenzoic Acid in Contemporary Research

Medicinal Chemistry and Drug Discovery Platforms

6-Bromo-2-fluoro-3-iodobenzoic acid, a halogenated benzoic acid derivative, has emerged as a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms on the aromatic ring, imparts distinct chemical properties that are strategically exploited in the design and synthesis of novel therapeutic agents.

Development of Biologically Active Scaffolds and Chemical Libraries

The distinct arrangement of halogens on the benzoic acid core of this compound allows for regioselective functionalization, making it a valuable starting material for the creation of diverse chemical libraries. Medicinal chemists utilize this compound to construct a variety of biologically active scaffolds, which are core structures upon which a multitude of derivatives can be built. The ability to selectively introduce different chemical groups at specific positions on the benzene (B151609) ring is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates. This systematic approach enables the generation of numerous analogs, facilitating the identification of compounds with optimized potency, selectivity, and pharmacokinetic profiles.

Investigation of Potential Pharmacological Activities, including Anticancer Properties

Research has indicated that halogenated benzoic acids, including this compound and its derivatives, exhibit promising pharmacological activities. Notably, these compounds have been investigated for their potential as anticancer agents. Studies have shown that certain derivatives of iodinated benzoic acids display significant cytotoxicity against various cancer cell lines. The presence of halogens is thought to enhance the compound's ability to interact with biological targets, leading to a dose-dependent cytotoxic effect. This highlights its potential as a lead compound for the development of new anticancer therapies. For instance, in preclinical studies involving renal cell carcinoma models, a related compound demonstrated the ability to reduce tumor volume.

Mechanistic Studies of Molecular Target Interactions (e.g., Enzyme and Receptor Binding)

The structural features of this compound make it an effective tool for studying molecular interactions with biological targets such as enzymes and receptors. The halogen atoms can enhance the binding affinity and specificity of the molecule to its target. By forming stable complexes with the active sites of enzymes, it can inhibit their catalytic function, thereby blocking specific biochemical pathways. This inhibitory action makes it a candidate for development as a therapeutic agent that targets enzymes involved in disease progression.

Role as Key Intermediates in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical molecules. arborpharmchem.com Its utility lies in its capacity to participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental transformations in modern organic synthesis. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures found in many drugs. The strategic placement of the three different halogen atoms provides a platform for sequential and selective reactions, offering a high degree of control in the synthetic process. This makes it an essential component in the multi-step synthesis of various active pharmaceutical ingredients (APIs). arborpharmchem.com For example, a related compound, 2-iodobenzoic acid, has been used as a precursor in the synthesis of 6-bromo-2-arylindoles. researchgate.net

Materials Science and Advanced Functional Materials Development

Beyond its applications in medicine, this compound is also finding utility in the field of materials science.

Influence on Electronic Properties and Thermal Stability in Polymer Matrices

Research has indicated that the incorporation of halogenated benzoic acids into polymer matrices can enhance the electronic properties and thermal stability of the resulting materials. The presence of heavy atoms like bromine and iodine can influence the polymer's refractive index and its ability to interact with light. The strong electronegativity of the fluorine atom and the carbon-halogen bonds can improve the material's resistance to thermal degradation. While specific studies detailing the performance of this compound in a polymer matrix are specialized, the general principle is that such additives can be used to create advanced polymers for applications like organic semiconductors and specialized optical devices.

Table 1: Conceptual Influence of Halogenated Additives on Polymer Properties

Property Standard Polymer Polymer with Halogenated Additive Rationale for Change
Refractive Index Lower Higher Introduction of heavy atoms (Br, I) with high electron density.
Thermal Stability Baseline Increased Stronger intermolecular forces and bond energies associated with halogens.
Dielectric Constant Lower Higher Increased polarity from C-F and other C-Halogen bonds.
UV Resistance Moderate Potentially Improved Halogen bonds can help dissipate UV energy.

This table illustrates the generally expected effects of incorporating halogenated compounds into a polymer matrix.

Utilization as Probes in X-ray Crystallography

In the field of X-ray crystallography, determining the three-dimensional structure of complex molecules like proteins can be challenging due to the "phase problem." Heavy atoms are often used to overcome this obstacle. The high electron density of atoms like bromine and especially iodine makes them excellent X-ray scatterers.

By incorporating a molecule containing these heavy atoms into a protein crystal, scientists can use techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) to determine the phases of the diffraction pattern, which is crucial for calculating the final electron density map and resolving the molecular structure. Although specific reports on the use of this compound for this purpose are not widespread, its structure, containing both bromine and iodine, makes it a strong candidate for development as a heavy-atom probe for crystallographic studies.

Table 2: Properties of Halogens Relevant to X-ray Crystallography

Halogen Atomic Number Electron Configuration Potential Role in Phasing
Fluorine (F) 9 [He] 2s²2p⁵ Limited use due to low electron density.
Bromine (Br) 35 [Ar] 3d¹⁰4s²4p⁵ Good anomalous scatterer, commonly used.
Iodine (I) 53 [Kr] 4d¹⁰5s²5p⁵ Excellent anomalous scatterer due to high electron density.

Exploration in Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a unique photophysical phenomenon where non-emissive molecules are induced to emit light intensely upon aggregation in a poor solvent or in the solid state. This effect is the opposite of the aggregation-caused quenching (ACQ) seen in many traditional fluorescent dyes. Materials with AIE characteristics are of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The development of AIE-active materials is a prominent area within material science. bldpharm.com Halogenated organic compounds are sometimes explored for these properties. The restriction of intramolecular rotations in the aggregated state is a key mechanism for AIE, and the bulky and heavy halogen atoms of this compound could potentially contribute to this effect by enforcing a specific solid-state packing that activates fluorescent pathways. While direct research on this specific compound's AIE properties is emerging, related halogenated molecules are listed within AIE material product categories, suggesting this is a field of active exploration. bldpharm.com

Biochemical Applications and Assay Development

The unique chemical nature of this compound also lends itself to important applications in biochemistry and the development of laboratory assays.

Function as Organic Buffers in Enzymatic Systems and Biochemical Assays

Maintaining a stable pH is critical for the function and stability of enzymes and other biological molecules. Many biochemical assays and experiments rely on buffer systems to prevent pH fluctuations. While common buffers like Tris and HEPES are widely used, specialized applications sometimes require buffers with different properties. biosynth.com Halogenated benzoic acids can serve as organic buffers in certain biochemical assays. The carboxylic acid group provides the necessary proton-donating and accepting functionality, and the halogen substituents can modulate the pKa value to suit specific pH ranges. Furthermore, the inert nature of the carbon-halogen bonds ensures that the buffer does not interfere with the enzymatic reaction being studied.

Contribution to the Understanding of Complex Biological Pathways

This compound and its derivatives can serve as valuable tools for probing molecular interactions within biological systems. The mechanism of action for many biologically active molecules involves binding to specific targets like enzymes or cellular receptors. The presence and position of the halogen atoms on this compound can significantly enhance its binding affinity and specificity for these targets.

By systematically modifying the halogen substituents, researchers can investigate the nature of the binding pocket in an enzyme's active site, a practice known as structure-activity relationship (SAR) studies. For instance, replacing bromine with chlorine or moving the iodine to a different position can reveal which interactions are critical for binding and inhibition. This allows the compound to be used as a molecular probe to map out and better understand complex biological pathways.

Advanced Characterization and Computational Studies of 6 Bromo 2 Fluoro 3 Iodobenzoic Acid

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

A combination of sophisticated analytical methods is employed to unambiguously determine the structure of 6-bromo-2-fluoro-3-iodobenzoic acid and to quantify its purity. These techniques are essential for quality control in synthesis and for ensuring the reliability of subsequent reactions or studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For this compound, a multi-nuclear approach provides a complete picture of the carbon skeleton and the relative positions of the halogen substituents.

¹H NMR (Proton NMR): This technique provides information about the number and electronic environment of hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of this compound exhibit distinct signals. A study reported a doublet of doublets at δ 7.16 ppm and another at δ 7.63 ppm. lookchem.com The splitting pattern (coupling) is critical for assigning these protons to their specific positions on the benzene (B151609) ring. The coupling constants reveal interactions with the adjacent fluorine atom (⁴JHF and ⁵JHF) and the neighboring proton (³JHH). lookchem.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a much lower field, around δ 9.10 ppm. lookchem.com

¹³C NMR (Carbon-13 NMR): While specific data for this exact compound is not readily available in the provided search results, ¹³C NMR would be used to identify all seven carbon atoms in the molecule. The carbon of the carboxylic acid (C=O) would appear at the most downfield shift (typically ~165-185 ppm). The aromatic carbons would appear in the ~100-150 ppm range, with their exact shifts influenced by the attached halogens. The carbon bonded to fluorine would show a characteristic large one-bond coupling constant (¹JCF).

¹⁹F NMR (Fluorine-19 NMR): This is a highly sensitive technique for fluorine-containing compounds. For this compound, ¹⁹F NMR would show a single primary resonance. The chemical shift and coupling of this signal to the adjacent aromatic protons (H-3 and H-5) would definitively confirm the fluorine's position at the C-2 position of the benzoic acid ring.

¹H NMR Data for this compound
Proton Chemical Shift (δ, ppm)
Aromatic CH7.16 (dd, ³JHH = 8 Hz, ⁵JHF = 1 Hz)
Aromatic CH7.63 (dd, ³JHH = 8 Hz, ⁴JHF = 7 Hz)
Carboxylic Acid OH9.10 (s)
Data obtained in CDCl₃ at 270 MHz. lookchem.com

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by HPLC and then ionized and detected.

For this compound (C₇H₃BrFIO₂), the expected monoisotopic mass is approximately 344.9 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio). This results in two major peaks of nearly equal intensity separated by two mass units (M+ and M+2), which is a clear indicator of a monobrominated compound. Predicted MS data for similar compounds shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu For example, analysis of the related nitrile derivative (6-bromo-2-fluoro-3-iodobenzonitrile) showed prominent molecular ion peaks at m/z 327 and 325, corresponding to the two bromine isotopes. lookchem.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Analysis

Chromatographic methods are the gold standard for assessing the purity of chemical compounds by separating the target molecule from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing benzoic acid derivatives. usda.govhelixchrom.com A typical setup would use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) in acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. usda.govust.edu The components are separated based on their polarity, and a UV detector is used for quantification. The purity of the this compound sample is determined by the relative area of its peak in the chromatogram. Method validation would establish linearity, accuracy, and the limit of detection (LOD) and quantitation (LOQ). ust.eduthaiscience.info

Gas Chromatography (GC): While less common for acidic compounds due to their lower volatility, GC can be used, often after converting the carboxylic acid to a more volatile ester derivative. Some benzoic acids can be analyzed directly, but issues with reproducibility can occur. researchgate.net A GC analysis would typically employ a capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The method would be optimized to separate the target compound from any related volatile impurities.

Typical HPLC Parameters for Benzoic Acid Analysis
Column Reversed-phase C18
Mobile Phase Gradient of buffered water (e.g., 0.05 M ammonium acetate, pH 4.4) and Methanol. thaiscience.info
Flow Rate Typically 1.0 mL/min. thaiscience.info
Detection UV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 234 nm). thaiscience.info
Temperature Often controlled, e.g., 40 °C. usda.gov

Computational Chemistry and Mechanistic Investigations

Computational chemistry provides powerful insights into the intrinsic properties of molecules and the mechanisms of their reactions, complementing experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to model the electronic structure of molecules like this compound. researchgate.net These calculations can optimize the molecule's geometry (bond lengths and angles) and predict its reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylic acid would be areas of high negative potential, while the acidic hydrogen would be a site of positive potential.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Reaction Pathway Modeling and Transition State Analysis

This compound is a highly functionalized building block, often used in palladium-catalyzed cross-coupling reactions to form more complex molecules. lookchem.com Computational modeling is instrumental in understanding the intricate mechanisms of these reactions. nih.gov

The generally accepted mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle with three key steps: diva-portal.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts itself into the carbon-halogen bond. Given the hierarchy of bond lability (C-I > C-Br > C-Cl), the reaction is expected to occur selectively at the most reactive C-I bond. Computational models can calculate the activation energy for this step, confirming the site of reaction.

Transmetalation: An organometallic reagent transfers its organic group to the palladium center, displacing the halide. diva-portal.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the active palladium(0) catalyst to continue the cycle. nih.gov

By modeling the energy of the reactants, intermediates, transition states, and products, chemists can construct a complete energy profile for the reaction pathway. This allows for the analysis of reaction kinetics and thermodynamics, helping to explain experimental observations and optimize reaction conditions for desired outcomes. mdpi.com

Prediction of Binding Affinities and Molecular Interactions

Molecular docking simulations are a primary tool used to predict the binding conformation and affinity of a ligand to a target protein. nih.govresearchgate.net In the case of benzoic acid derivatives, the carboxylic acid group typically plays a crucial role in anchoring the molecule within the binding site of a receptor, often forming strong hydrogen bonds with amino acid residues such as arginine or lysine. nih.gov For this compound, the binding affinity would be further modulated by the contributions of its halogen substituents.

Key Predicted Molecular Interactions for this compound:

Interaction TypeStructural Feature of this compoundPotential Interacting Protein Residues
Hydrogen Bonding Carboxylic acid group (-COOH)Polar and charged amino acids (e.g., Arginine, Lysine, Serine)
Halogen Bonding Iodine and Bromine atomsElectron-rich atoms in amino acid side chains or the protein backbone (e.g., Oxygen, Nitrogen, Sulfur) nih.gov
Hydrophobic Interactions Phenyl ringNonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) nih.gov
Dipole-Dipole Interactions Fluoro substituentPolar amino acids

QSAR models offer a quantitative approach to predict the biological activity of compounds based on their physicochemical properties. dergipark.org.trnih.govmdpi.com For benzoic acid derivatives, QSAR studies have demonstrated that factors such as hydrophobicity, molar refractivity, and the presence of specific functional groups significantly influence their inhibitory activity. nih.gov The lipophilicity, influenced by the halogen atoms, and the electronic effects of the substituents on the aromatic ring of this compound would be critical parameters in any QSAR model predicting its activity. dergipark.org.tr The electron-withdrawing nature of the fluorine, bromine, and iodine atoms would also play a significant role in modulating the electronic properties of the benzoic acid ring, thereby affecting its interaction with target proteins. acs.org

The presence of multiple large halogen atoms (bromine and iodine) suggests that steric factors will also be a significant determinant in the binding of this compound. The size and position of these substituents will dictate the optimal fit within a binding pocket, potentially enhancing selectivity for a particular target. nih.gov Furthermore, the iodine atom, being a soft Lewis acid, can participate in halogen bonding, a specific non-covalent interaction with Lewis bases in the protein, which can contribute significantly to binding affinity and specificity. nih.govnih.gov

Structure Activity Relationships Sar and Structural Analogue Studies

Impact of Halogen Position (Bromo, Fluoro, Iodo) on Compound Reactivity and Selectivity

The reactivity and selectivity of 6-Bromo-2-fluoro-3-iodobenzoic acid are a direct consequence of the distinct properties of its halogen substituents and their positions relative to each other and the carboxylic acid group.

Fluorine (C2-position): Located ortho to the carboxylic acid, the highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect significantly increases the acidity of the carboxylic acid group compared to non-fluorinated benzoic acid. carewellpharma.in Its position also presents steric hindrance that can influence reactions involving the adjacent carboxylic acid or iodine atom.

Iodine (C3-position): The iodine atom at the C3 position is the most reactive site for certain cross-coupling reactions. Due to the relative weakness of the carbon-iodine bond compared to carbon-bromine or carbon-fluorine bonds, iodine serves as an excellent leaving group. This makes the compound a valuable substrate for reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new functional groups at this position with high selectivity.

Bromine (C6-position): The bromine atom at the C6 position is less reactive than iodine in typical cross-coupling reactions. This differential reactivity allows for sequential, site-selective functionalization of the aromatic ring. One could first perform a reaction at the iodine position, leaving the bromine available for a subsequent transformation under different catalytic conditions.

Studies on similar halogenated molecules show that the stereochemical outcomes of reactions can be guided by the type of halogen present. The preference for certain product formations in substitution reactions often increases along the series F < Cl < Br ≈ I, highlighting the differing abilities of halogens to stabilize reaction intermediates. nih.gov

Modulation of Electronic Properties through Halogenation Patterns

The electronic landscape of the benzoic acid ring is heavily modulated by the combined effects of its three halogen substituents. All halogens are more electronegative than carbon and thus withdraw electron density from the aromatic ring through the sigma framework (inductive or -I effect). quora.com However, they also possess lone pairs of electrons that can be donated to the pi-system of the ring (mesomeric or +M effect), which directs electrophilic substitution to ortho and para positions. quora.com

In this compound:

The inductive effect dominates for all halogens, deactivating the ring towards electrophilic substitution compared to benzene (B151609). quora.com The order of electronegativity and inductive effect is F > Cl > Br > I. quora.com

The fluorine at C2, bromine at C6, and the carboxyl group are all electron-withdrawing, making the ring electron-deficient.

Research on fluorinated aromatic compounds demonstrates that fluorine substitution can have a dramatic effect on the strength of non-covalent interactions, such as halogen bonds, by altering the molecule's electrostatic potential. researchgate.net The presence of the highly electronegative fluorine in this compound is expected to enhance the positive electrostatic potential on the iodine and bromine atoms, making them stronger halogen bond donors. researchgate.net This can be crucial for molecular recognition and binding to biological targets.

Influence of Halogen Substituents on Biological Activity and Molecular Target Binding Affinity

The introduction of halogens is a common strategy in medicinal chemistry to modulate a molecule's biological activity. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Lipophilicity and Permeability: The presence of three halogens generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.

Halogen Bonding: The ability of bromine and iodine to act as halogen bond donors is a key factor in molecular recognition. nih.gov As noted, the electron-withdrawing fluorine substituent can enhance this ability. researchgate.net Halogen bonds between the iodine or bromine on the benzoic acid and a Lewis basic atom (like oxygen or nitrogen) on a receptor can significantly contribute to binding affinity and specificity.

Anticancer and Antibacterial Potential: Research indicates that halogenated benzoic acids exhibit potential anticancer properties, with their structure enabling effective interaction with biological targets. Studies on other halogenated compounds have shown that antibacterial activity can be influenced by the size of the halogen atom, with potency increasing from fluorine to iodine. nih.gov This suggests that steric fit and van der Waals interactions, in addition to electronic effects, are critical for biological function. The specific substitution pattern of this compound makes it a candidate for investigation in these therapeutic areas.

Comparative Research with Positional Isomers and Other Halogenated Benzoic Acid Derivatives

The specific arrangement of halogens is critical, and a comparison with its positional isomers reveals how subtle structural changes can lead to different chemical and potentially biological properties.

In this isomer, the positions of the bromine and iodine atoms are swapped relative to the fluorine and carboxyl group.

Reactivity: The iodine atom remains at an ortho position (C2) to the carboxylic acid. This placement makes it highly effective as a leaving group in coupling reactions like Ullmann or Suzuki, a property attributed to its lability compared to bromine.

Biological Potential: Like other halogenated benzoic acids, this compound has been noted for its potential anticancer properties. The structural arrangement allows it to interact with enzymes and receptors, with the halogens enhancing binding affinity.

Thermal Stability: The presence of fluorine and iodine substituents is noted to increase the thermal stability of the molecule.

Here, the iodine is moved to the C5 position, which is meta to the fluorine and para to the bromine.

Reactivity: The iodine is no longer adjacent to the activating carboxyl or fluorine groups. Its reactivity in cross-coupling reactions would be different compared to the C2 or C3 iodinated isomers, influenced primarily by the electronic effects of the other halogens. The fluorine at C2 and bromine at C3 still exert strong inductive effects.

Research Focus: This compound is available commercially as a building block in organic synthesis, indicating its use in constructing more complex molecules. bldpharm.com Detailed studies on its specific reactivity or biological profile are less commonly reported in general literature compared to isomers where halogens are positioned to strongly influence the carboxylic acid group.

This isomer presents another unique substitution pattern with the halogens positioned at C4, C2, and C6.

Synthetic Utility: This compound is cataloged as a chemical intermediate, suggesting its role in the synthesis of more complex target molecules. apolloscientific.co.uk The distinct positions of the bromo and iodo groups would again allow for potential site-selective cross-coupling reactions, with the iodine at C6 being sterically hindered by the adjacent carboxylic acid group.

Interactive Table: Comparison of this compound and its Positional Isomers

PropertyThis compound3-Bromo-6-fluoro-2-iodobenzoic acid 3-Bromo-2-fluoro-5-iodobenzoic acid bldpharm.com4-Bromo-2-fluoro-6-iodobenzoic acid apolloscientific.co.uk
CAS Number Not Found2090523-93-41992023-57-01936243-93-4
Iodine Position C3 (ortho to F, meta to COOH)C2 (ortho to COOH & F)C5 (para to Br, meta to F)C6 (ortho to COOH)
Bromine Position C6 (ortho to COOH)C3 (meta to COOH)C3 (meta to COOH)C4 (para to COOH)
Fluorine Position C2 (ortho to COOH)C6 (ortho to COOH)C2 (ortho to COOH)C2 (ortho to COOH)
Key Reactivity Feature Iodine at C3 is a prime site for selective cross-coupling. Iodine at C2 is an excellent leaving group for coupling reactions. Differential reactivity of I vs. Br allows for sequential synthesis.Steric hindrance at C6 may influence reactivity.
Reported Research Focus Synthetic building block.Potential anticancer properties; synthetic intermediate. Synthetic building block. bldpharm.comChemical intermediate. apolloscientific.co.uk

This comparative analysis underscores the principle that in polysubstituted aromatic compounds, the specific location of each functional group is as important as its intrinsic properties. The varied arrangements of the bromo, fluoro, and iodo substituents on the benzoic acid ring provide chemists with a set of distinct building blocks, each with a unique reactivity profile suitable for different synthetic strategies and potential biological applications.

Correlations with 2-Fluoro-6-iodobenzoic acid (CAS: 111771-08-5)

The structural relationship between this compound and 2-Fluoro-6-iodobenzoic acid provides a basis for understanding the potential impact of additional halogen substitution on the physicochemical and biological properties of the core 2-fluorobenzoic acid scaffold. 2-Fluoro-6-iodobenzoic acid itself is a di-substituted benzoic acid with halogen atoms at both ortho positions relative to the carboxylic acid group.

The presence of both fluorine and iodine at the ortho positions (C2 and C6) in 2-Fluoro-6-iodobenzoic acid significantly influences its acidity and conformational behavior. nih.govuc.ptstackexchange.com The electron-withdrawing inductive effect of both halogens stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the molecule compared to unsubstituted benzoic acid. pharmaguideline.comhcpgcollege.edu.in Furthermore, the steric bulk of the iodine atom, and to a lesser extent the fluorine atom, forces the carboxylic acid group out of the plane of the benzene ring. stackexchange.com This steric hindrance, known as the "ortho effect," disrupts the coplanarity that would allow for resonance stabilization of the undissociated acid, further contributing to an increase in acidity. stackexchange.comhcpgcollege.edu.in

In this compound, the core structure of 2-fluoro-iodobenzoic acid is further modified by the introduction of a bromine atom at the C6 position and the shifting of the iodine atom to the C3 position. This results in a tri-halogenated benzoic acid with substituents at the 2, 3, and 6 positions. The fluorine atom remains at the C2 (ortho) position, while the bromine atom now occupies the other ortho position (C6). The iodine atom is relocated to the meta position (C3).

This altered substitution pattern is expected to have a pronounced effect on the molecule's properties compared to 2-Fluoro-6-iodobenzoic acid. The presence of two ortho halogen substituents (fluorine and bromine) in this compound will likely lead to a more significant ortho effect, potentially resulting in even greater acidity. The combined electron-withdrawing inductive effects of fluorine, bromine, and iodine are anticipated to further stabilize the carboxylate anion, enhancing its acidic strength.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
2-Fluoro-6-iodobenzoic acid111771-08-5C7H4FIO2266.01Di-ortho substituted (F, I)
This compound2090463-67-3C7H3BrFIO2344.90Tri-substituted (ortho-F, ortho-Br, meta-I)

Analogues with Different Halogen Combinations and Substituent Effects

Substituent Effects on Acidity:

The acidity of benzoic acid derivatives is a key parameter that can influence their biological activity, as it affects their ionization state at physiological pH. Halogens are electron-withdrawing groups and thus generally increase the acidity of benzoic acid through their inductive effect (-I effect). pharmaguideline.comopenstax.org This effect stabilizes the negative charge of the carboxylate anion formed upon dissociation. The strength of the inductive effect decreases with distance from the carboxyl group, following the order ortho > meta > para. pearson.com

For ortho-substituted halobenzoic acids, a phenomenon known as the "ortho effect" is observed, where all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. hcpgcollege.edu.in This is attributed to a combination of steric and electronic factors. The steric bulk of the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring in the undissociated acid, thereby increasing its acidity. stackexchange.com The order of acidity for ortho-halobenzoic acids generally follows the trend: Br ≈ I > Cl >> F. stackexchange.com

In the case of this compound, the presence of two ortho halogens (fluorine and bromine) is expected to lead to a significant increase in acidity due to the combined steric and inductive effects. The additional meta-iodine further contributes to the electron-withdrawing nature of the ring, likely making this compound a relatively strong acid.

Impact of Different Halogen Combinations:

The specific combination of halogens in a polysubstituted benzoic acid can have synergistic or antagonistic effects on its properties.

Fluorine: Due to its high electronegativity, fluorine exerts a strong inductive effect. However, its small size means its steric contribution to the ortho effect is less pronounced than that of larger halogens. stackexchange.com

Chlorine and Bromine: These halogens have a good balance of inductive and steric effects. Their larger size compared to fluorine leads to a more significant ortho effect. stackexchange.com

Iodine: Iodine has the largest steric bulk among the common halogens, leading to a strong ortho effect. stackexchange.com Its inductive effect is weaker than that of fluorine and chlorine.

Emerging Research Directions and Future Perspectives for 6 Bromo 2 Fluoro 3 Iodobenzoic Acid

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 6-bromo-2-fluoro-3-iodobenzoic acid and related compounds is increasingly geared towards environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources. Traditional multi-step syntheses involving sequential halogenation often rely on harsh reagents and generate significant waste. The development of greener alternatives is a key research focus, exploring innovative technologies and principles of green chemistry. mdpi.com

Key areas of development include:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) is a promising technique that can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher yields and cleaner reactions. mdpi.com

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly route for chemical transformations. mdpi.com Research into halogenating enzymes or those capable of acting on polyhalogenated substrates could provide a sustainable pathway for producing such compounds. nih.gov Biological degradation pathways for halogenated aromatics, which involve enzymes like dioxygenases and monooxygenases, could potentially be engineered for synthetic purposes. nih.gov

Green Solvents and Solvent-Free Reactions: A shift away from volatile organic solvents towards water, supercritical fluids, or ionic liquids is a central tenet of green chemistry. researchgate.net Mechanochemical methods, where reactions are induced by grinding solid reactants together, eliminate the need for bulk solvents entirely. mdpi.com

Renewable Feedstocks: While many aromatic compounds are derived from petrochemicals, research is exploring pathways to produce key precursors like benzoic acid from renewable biomass sources, such as quinic acid and shikimic acid. researchgate.net Integrating these renewable feedstocks into the synthesis of complex molecules like this compound represents a long-term sustainability goal. nih.gov

Green Chemistry ApproachPotential Advantage for SynthesisRelevant Research Area
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy use. mdpi.comRapid, controlled halogenation and cross-coupling reactions.
Biocatalysis High selectivity, mild reaction conditions, use of aqueous media. mdpi.comnih.govEngineering enzymes for regioselective halogenation. nih.gov
Solvent-Free/Green Solvents Reduced waste, minimized environmental impact, improved safety. mdpi.comresearchgate.netMechanochemical synthesis, reactions in water or bio-derived solvents.
Renewable Feedstocks Reduced reliance on fossil fuels, sustainable sourcing. researchgate.netnih.govSynthesis of benzoic acid precursors from lignocellulosic biomass.

This table is generated based on data from diverse sources.

Expanded Applications in Novel Interdisciplinary Fields

The unique electronic and steric properties conferred by the three distinct halogens position this compound as a valuable scaffold for innovation in interdisciplinary fields, particularly medicinal chemistry and materials science.

In medicinal chemistry , halogenated organic compounds are integral to drug design. The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Research on other halogenated benzoic acids has indicated their potential as anticancer agents, suggesting that derivatives of this compound could be explored for similar applications. The ability to selectively functionalize the iodo, bromo, and fluoro positions allows for the creation of diverse libraries of compounds for screening against various diseases.

In materials science , functionalized benzoic acids are used to create advanced materials with tailored properties. nih.gov For instance, benzoic acid derivatives can be grafted onto the surface of magnetic nanoparticles to create novel, recyclable catalysts. nih.govrsc.org The this compound molecule could be incorporated into polymers or metal-organic frameworks (MOFs), where the halogens could influence properties such as porosity, thermal stability, and photoluminescence. Its potential use as a precursor for liquid-crystalline compounds is another area of interest. google.com

FieldPotential Application of this compoundRationale
Medicinal Chemistry Synthesis of novel anticancer agents or enzyme inhibitors. Halogens can enhance binding to biological targets; scaffold allows for diverse functionalization. nih.gov
Materials Science Precursor for functional polymers, liquid crystals, or MOFs. google.comHalogens influence material properties like stability and luminescence.
Catalysis Component of functionalized nanoparticles or heterogeneous catalysts. nih.govCarboxylic acid group allows for attachment to supports like silica (B1680970) or nanoparticles. nih.gov

This table is generated based on data from diverse sources.

Design and Discovery of Highly Selective Catalysts for Its Transformations

The synthetic utility of this compound is fundamentally dependent on the ability to selectively transform one of its reactive sites in the presence of others. The carbon-iodine, carbon-bromine, and carbon-fluorine bonds, as well as the ortho C-H bond, all have different reactivities. This presents both a challenge and an opportunity for catalytic innovation.

Future research will focus on developing highly selective catalysts for:

Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds is well-suited for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The challenge lies in designing palladium, copper, or nickel-based catalytic systems with ligands that can exquisitely discriminate between the two sites, allowing for the stepwise and controlled introduction of different functional groups.

C-H Functionalization: Directing group-assisted C-H activation is a powerful tool for atom-economical synthesis. nih.govresearchgate.net Research is ongoing to develop catalysts (e.g., based on rhodium or palladium) that can selectively functionalize the C-H bond at the 5-position, guided by the carboxylic acid group, without reacting with the halogen substituents. nih.govresearchgate.net

Selective Hydrogenation/Dehalogenation: Catalysts based on nanoparticles, such as ruthenium, are effective for the hydrogenation of aromatic rings. rsc.orgrsc.org A significant future direction is the design of catalysts that can achieve selective hydrodehalogenation, for example, removing the iodine or bromine atom while leaving the rest of the molecule intact, or hydrogenating the aromatic ring under mild conditions. nih.govgoogle.com

Advanced Computational Modeling for Predictive Chemical Biology and Materials Design

Computational chemistry is becoming an indispensable tool for accelerating research and development, moving from an explanatory role to a predictive one. For a molecule like this compound, advanced computational modeling offers powerful future perspectives.

Predictive Chemical Biology: Molecular docking and molecular dynamics simulations can be used to predict how potential derivatives of this compound will interact with biological targets, such as enzyme active sites. researchgate.net These in silico screening methods can prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources in the drug discovery process. Quantum mechanics/molecular mechanics (QM/MM) methods can model enzymatic reactions, providing insights into metabolic stability and potential mechanisms of action. acs.org

Rational Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction pathways for catalytic transformations. nih.gov This allows researchers to understand the origins of selectivity and to rationally design new ligands and catalysts that favor a desired outcome, such as selective C-I versus C-Br bond activation.

Materials Design: Computational modeling can predict the bulk properties of materials, such as polymers or MOFs, that incorporate the this compound unit. rsc.org By simulating properties like thermal stability, electronic band structure, and gas adsorption capacity, researchers can design and screen new materials for specific applications in electronics, separations, or sensing before their physical synthesis.

Q & A

Basic: What are the established synthetic routes for 6-bromo-2-fluoro-3-iodobenzoic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves sequential halogenation of benzoic acid derivatives. A common approach is electrophilic aromatic substitution (EAS) starting from a fluorinated benzoic acid precursor. For example, bromination and iodination can be achieved using directing groups (e.g., carboxylic acid) to control regioselectivity. Optimization includes:

  • Temperature control (e.g., 0–5°C for iodine introduction to minimize side reactions) .
  • Use of Lewis acids (e.g., FeCl₃) to enhance halogenation efficiency .
  • Purification via recrystallization or HPLC to achieve >95% purity, as noted in catalogs for structurally similar halogenated benzoic acids .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and halogen positions. For example, ¹⁹F NMR can distinguish between ortho/para fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~370.89 g/mol) and isotopic patterns from bromine/iodine .
  • HPLC-PDA : To assess purity (>97% by area normalization) and detect trace impurities .

Advanced: How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Answer:
The compound’s multiple halogen substituents enable selective cross-coupling (e.g., Suzuki or Heck reactions). Strategies include:

  • Protecting Group Chemistry : Temporarily block the carboxylic acid group to direct coupling to iodine (more reactive than bromine in Pd-catalyzed reactions) .
  • Ligand Selection : Use bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (e.g., 25°C) favor iodine substitution, while higher temperatures (80°C) may activate bromine .

Advanced: How do computational methods aid in predicting reactivity and stability of this compound?

Answer:

  • DFT Calculations : Predict electrophilic aromatic substitution sites by analyzing Fukui indices and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects on stability, particularly for iodine’s susceptibility to hydrolysis .
  • Retrosynthetic Analysis : Tools like Reaxys or Pistachio identify feasible routes by comparing with analogous halogenated benzoic acids .

Advanced: How to resolve contradictions in reported yields for halogenated benzoic acid derivatives?

Answer:
Discrepancies often arise from:

  • Substrate Purity : Impurities in starting materials (e.g., <95% purity) reduce yields. Cross-validate with suppliers’ HPLC data .
  • Reaction Scale : Milligram-scale reactions may report higher yields than industrial-scale processes due to mixing inefficiencies .
  • Byproduct Formation : Use LC-MS to detect side products (e.g., dehalogenated species) and adjust stoichiometry or catalysts accordingly .

Advanced: What strategies mitigate decomposition risks during storage of polyhalogenated benzoic acids?

Answer:

  • Temperature Control : Store at 0–6°C to slow hydrolysis of iodine substituents .
  • Light Protection : Use amber vials to prevent photodegradation, as noted for light-sensitive iodinated analogs .
  • Inert Atmosphere : Argon or nitrogen blankets minimize oxidative decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.